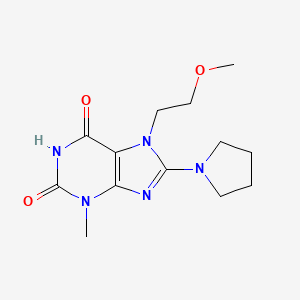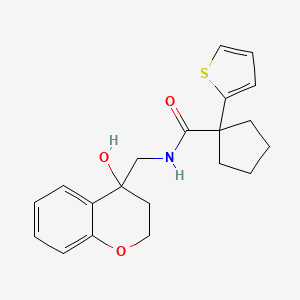
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
科学的研究の応用
Drug Delivery Systems
Thermo-responsive polymers have gained significant attention in healthcare sectors, including drug delivery. These polymers exhibit responsive behavior to environmental changes, such as temperature fluctuations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can be incorporated into drug delivery systems. When exposed to specific temperatures, these polymers undergo phase transitions, releasing encapsulated drugs at the desired site. Researchers are exploring its potential for targeted drug delivery, improving therapeutic efficacy, and minimizing side effects .
Tissue Engineering
In tissue engineering, smart thermo-responsive polymers play a crucial role. These materials can be designed to change their properties based on temperature variations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione -based scaffolds can be used to support cell growth and tissue regeneration. By adjusting the polymer’s behavior at specific temperatures, researchers aim to create optimal conditions for tissue repair and regeneration .
Biocompatible Surgical Materials
Biocompatible materials are essential for surgical applications. Thermo-responsive polymers, including 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione , are being explored for their stability and mechanical properties. These polymers can be used in surgical implants, wound dressings, and other medical devices. Their responsiveness to temperature changes ensures compatibility with the body’s natural environment .
Antithrombogenic Coatings
Poly(2-methoxyethyl acrylate) (PMEA), a synthetic polymer related to our compound, has intermediate water content and antithrombogenic properties. Researchers consider PMEA as an alternative to materials like ePTFE and PET. Coating medical devices with PMEA can reduce the risk of blood clot formation and improve biocompatibility .
Smart Nanomaterials
The field of smart nanomaterials continues to evolve. Researchers are investigating how thermo-responsive polymers, including our compound, can be integrated into nanoparticles or nanogels. These smart nanomaterials can respond to temperature changes, pH, or other external stimuli, making them valuable for targeted drug delivery and diagnostics .
Gene Delivery
Thermo-responsive polymers are also explored for gene delivery applications. By incorporating our compound into gene carriers, researchers aim to achieve controlled release of genetic material at specific temperatures. This approach enhances gene therapy strategies and improves transfection efficiency .
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVTSQUEBQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)




![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)


![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)

![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)